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Compound of Interest

3-Methyl-1-(piperidin-3-yl)urea
Compound Name:
dihydrochloride
CAS No.: 2126160-67-4
Cat. No.: B2864190
. J

In the landscape of modern drug discovery, a thorough understanding of a compound's
physicochemical properties is not merely a preliminary step but a foundational pillar for
successful development.[1][2][3] These intrinsic characteristics—such as ionization (pKa),
lipophilicity (logP/logD), and solubility—govern a molecule's journey through the body,
profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[4][5] This
guide provides a comprehensive technical overview of the core physicochemical properties of
3-Methyl-1-(piperidin-3-yl)urea, a small molecule featuring key functional groups common in
medicinal chemistry.

While specific experimental data for this exact compound is not extensively published, this
document, written from the perspective of a Senior Application Scientist, will leverage
established principles and predictive models to characterize its expected profile. More
importantly, it will provide detailed, field-proven experimental protocols for the empirical
determination and validation of these critical parameters. The focus is not just on the "what" but
the "why"—explaining the causal links between experimental design, the resulting data, and its
ultimate impact on drug development decisions.[6]

Chemical Structure:
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Figure 1: Chemical structure of 3-Methyl-1-(piperidin-3-yl)urea.

Section 1: Core Physicochemical Properties & Their
Significance

The interplay of a molecule's functional groups dictates its behavior in a biological system. For
3-Methyl-1-(piperidin-3-yl)urea, the key features are the secondary amine within the piperidine
ring (a basic center), the urea moiety (capable of hydrogen bonding), and the overall balance of
polar and non-polar surface area.

Summary of Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for
3-Methyl-1-(piperidin-3-yl)urea. It is crucial to note that these are in silico estimates; empirical
validation via the protocols in Section 2 is essential for any drug development program.
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Property Predicted Value

Significance in Drug
Development

Molecular Formula C7H1sNs3O

Defines the elemental

composition.

Molecular Weight 157.21 g/mol

Influences diffusion and
transport across membranes.
Well within "drug-like" space
(typically <500 g/mol ).[1]

pKa (Basic) ~8.5-95

Governs the ionization state at
physiological pH. The
piperidine nitrogen is the

primary basic center.[7][8]

XLogP3-AA -0.51t0 -0.7

Predicts lipophilicity. A negative
value suggests high
hydrophilicity.[9]

Hydrogen Bond Donors 3

The two urea N-H groups and
the piperidine N-H are donors,
influencing solubility and target

binding.

Hydrogen Bond Acceptors 2

The urea oxygen and the
piperidine nitrogen can act as

acceptors.

Topological Polar Surface Area
(TPSA)

67.2 A2

Estimates the polar surface
area, which correlates with
membrane permeability. A
value <140 Az is generally
associated with good oral
bioavailability.[10]

Rotatable Bonds 2

Indicates molecular flexibility,
which can impact target

binding and metabolism.
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In-Depth Analysis of Key Parameters

e pKa (lonization Constant): The pKa is the pH at which a molecule is 50% ionized.[8] For 3-
Methyl-1-(piperidin-3-yl)urea, the secondary amine in the piperidine ring is strongly basic.
With a predicted pKa in the range of 8.5-9.5, this compound will be predominantly protonated
and positively charged at physiological pH (~7.4). This has profound implications:

o Solubility: The charged (protonated) form is significantly more water-soluble than the
neutral form.

o Permeability: High charge can impede passive diffusion across lipid cell membranes,
potentially limiting oral absorption and blood-brain barrier penetration.[11]

o Target Binding: lonic interactions are often key drivers of drug-target binding affinity.

 logP and logD (Lipophilicity): Lipophilicity is a measure of a compound's affinity for a lipid-like
environment versus an aqueous one.[3]

o logP refers to the partition coefficient of the neutral species.

o logD is the distribution coefficient at a specific pH, accounting for all ionization states. For
a basic compound like this one, logD at pH 7.4 will be significantly lower (more
hydrophilic) than its logP because the molecule is mostly in its charged, more water-
soluble form. The predicted negative XLogP3-AA suggests the molecule is inherently polar
and hydrophilic. This balance is critical; while some lipophilicity is needed to cross
membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding,
and potential toxicity.[2]

e Aqueous Solubility: This is the maximum concentration of a compound that can dissolve in
water and is a critical factor for oral drug delivery.[12][13] Low solubility is a major cause of
failure in drug development.[14] Given its predicted high polarity and the protonated state at
physiological pH, 3-Methyl-1-(piperidin-3-yl)urea is expected to have good aqueous solubility.
However, this must be confirmed experimentally, as crystal lattice energy can have a
significant and unpredictable impact on the solubility of the solid form.[12]

© 2026 BenchChem. All rights reserved. 4 /15 Tech Support


https://repositum.tuwien.at/bitstream/20.500.12708/18190/1/Mayr%20Fritz%20-%202021%20-%20Prediction%20of%20pKa%20values%20of%20small%20molecules%20via%20graph%20neural...pdf
https://isca.me/rjcs/Archives/v11/i1/1.ISCA-RJCS-2020-006.pdf
https://pharmafeatures.com/balancing-act-optimizing-physicochemical-properties-for-successful-drug-discovery/
https://pubmed.ncbi.nlm.nih.gov/25416989/
https://pubmed.ncbi.nlm.nih.gov/18991584/
https://www.sygnaturediscovery.com/technical-note/aqueous-solubility-turbidimetric-kinetic-thermodynamic/
https://www.evotec.com/uploads/download-files/Cyprotex_Thermodynamic_Solubility_Product_Sheet.pdf
https://pubmed.ncbi.nlm.nih.gov/18991584/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2864190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Section 2: Experimental Determination of
Physicochemical Properties

The following protocols represent robust, industry-standard methods for empirically determining
the core physicochemical properties. The choice between a high-throughput kinetic assay and
a lower-throughput thermodynamic assay depends on the stage of drug discovery.[12][15]

Protocol for pKa Determination by Potentiometric
Titration

This method measures the change in pH of a solution as a titrant is added, allowing for the
precise determination of the pKa from the resulting titration curve.[16]

Methodology:

» Preparation: Accurately weigh ~1-3 mg of the compound and dissolve it in a suitable solvent
system (e.g., water with a small amount of methanol or DMSO to ensure initial dissolution).
The final volume should be known precisely.

 Instrumentation Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4,
7, and 10). Use a micro-burette for precise titrant delivery.

« Titration (Acid): Begin by titrating the solution with a standardized solution of hydrochloric
acid (e.g., 0.1 M HCI) to determine the pKa of the conjugate acid. Add the titrant in small,
precise increments.

 Titration (Base): Subsequently, titrate with a standardized solution of potassium hydroxide
(e.g., 0.1 M KOH) to back-titrate and confirm the inflection point.

o Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to
stabilize.

e Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-
equivalence point (the inflection point of the sigmoid curve).[16] Specialized software is
typically used to calculate the pKa from the derivative of the titration curve.

Workflow Visualization:
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Caption: Workflow for pKa determination via potentiometric titration.

Protocol for logD7.4 Determination by Shake-Flask
Method

The shake-flask method is the "gold standard" for measuring lipophilicity. It directly measures
the partitioning of a compound between n-octanol and an aqueous buffer.[17][18][19]

Methodology:

o Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-
saturate the n-octanol by shaking it with the PBS buffer and allowing the phases to separate.
Similarly, pre-saturate the PBS buffer with n-octanol. This ensures thermodynamic
equilibrium.

o Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a
known volume of this stock to a vial containing a known volume of the pre-saturated n-
octanol (e.g., in a 1:1 volume ratio). The initial concentration should be chosen to be within
the linear range of the analytical detector.

» Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a
constant temperature (e.g., 25°C) to allow the compound to partition between the two
phases until equilibrium is reached.[20]

o Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two
immiscible layers.

» Quantification: Carefully withdraw an aliquot from both the agueous and the n-octanol layers.
Dilute each aliquot appropriately and determine the concentration of the compound in each
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phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

o Calculation: The logD is calculated using the formula: logD7.4 = logio ( [Compound]n-o.tanol /
[Compound]acpueous )

Workflow Visualization:
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Caption: Workflow for logD determination using the shake-flask method.
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Protocols for Aqueous Solubility Determination

Solubility can be measured under kinetic or thermodynamic conditions. Kinetic solubility is
faster and used for high-throughput screening, while thermodynamic solubility represents the
true equilibrium solubility and is crucial for lead optimization.[12][15][21]

A. Kinetic Solubility Assay

This assay measures the solubility of a compound when it is rapidly precipitated from a DMSO
stock solution into an aqueous buffer. It reflects the solubility under non-equilibrium conditions
often found in in vitro assays.[22][23]

Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO
(e.g., 10 mM).

o Assay Plate: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well
microplate.

e Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 pL
into 198 pL) to achieve the desired final concentration. The final DMSO concentration should
be kept low (e.g., 1-2%).

¢ Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
[15]

o Detection: Measure the amount of precipitate formed. This is commonly done via:
o Nephelometry: Measures light scattering caused by insoluble particles.[12]

o Centrifugation/Filtration & UV/MS: The plate is filtered or centrifuged to remove precipitate.
The concentration of the remaining dissolved compound in the supernatant is then
guantified by UV-Vis spectroscopy or LC-MS/MS against a standard curve.[15]

B. Thermodynamic Solubility Assay

This "shake-flask™ method measures the concentration of a saturated solution in equilibrium
with excess solid compound.[13][14]

© 2026 BenchChem. All rights reserved. 8/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/18991584/
https://enamine.net/public/biology-services/Shake-Flask-Aqueous-Solubility-Assay-(kinetic-or-thermodynamic-assay-conditions).pdf
https://labtesting.wuxiapptec.com/dmpk-services/kinetic-thermodynamic-solubility-testing/
https://axispharm.com/kinetic-solubility-assays-protocol/
https://www.bioduro.com/adme-solubility-assay.html
https://enamine.net/public/biology-services/Shake-Flask-Aqueous-Solubility-Assay-(kinetic-or-thermodynamic-assay-conditions).pdf
https://pubmed.ncbi.nlm.nih.gov/18991584/
https://enamine.net/public/biology-services/Shake-Flask-Aqueous-Solubility-Assay-(kinetic-or-thermodynamic-assay-conditions).pdf
https://www.sygnaturediscovery.com/technical-note/aqueous-solubility-turbidimetric-kinetic-thermodynamic/
https://www.evotec.com/uploads/download-files/Cyprotex_Thermodynamic_Solubility_Product_Sheet.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2864190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Preparation: Add an excess amount of the solid (crystalline) compound to a vial containing
the aqueous buffer (e.g., PBS, pH 7.4). Ensure enough solid is present that some remains

undissolved at equilibrium.

o Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant
temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
[23]

e Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 um PVDF) or
centrifuge at high speed to remove all undissolved solid.

o Quantification: Dilute the resulting clear, saturated solution and determine the concentration
using a validated analytical method like HPLC-UV or LC-MS/MS. This concentration is the
thermodynamic solubility.

Workflow Visualization:
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Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Section 3: Synthesis Context

Urea derivatives are commonly synthesized via the reaction of an amine with an isocyanate.
[24] For 3-Methyl-1-(piperidin-3-yl)urea, a plausible route would involve the reaction of 3-
aminopiperidine with methyl isocyanate. Understanding the synthesis is crucial for anticipating
potential impurities (e.g., unreacted starting materials, di-substituted ureas) that could interfere
with physicochemical measurements. Chromatographic purification (e.g., HPLC) is essential to
ensure the purity of the material used for these assays.

Section 4: Implications for Drug Development

The predicted physicochemical profile of 3-Methyl-1-(piperidin-3-yl)urea provides critical
insights for researchers and drug development professionals.

e "Drug-Likeness" Assessment: The molecule adheres to Lipinski's Rule of Five (Molecular
Weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10), a widely used guideline
to assess oral bioavailability. Its low molecular weight and predicted TPSA are favorable for
absorption.

» Route of Administration: The expected high aqueous solubility is advantageous for
developing an oral formulation. However, its high polarity and charged state at physiological
pH may present a challenge for passive permeability across the gut wall. This profile
suggests that its absorption might be limited or potentially reliant on active transport
mechanisms.

 Distribution: The hydrophilic nature (low logD~.4) suggests the compound may have a lower
volume of distribution and be less likely to penetrate the blood-brain barrier or accumulate in
fatty tissues. This could be advantageous for targeting peripheral systems while minimizing
central nervous system side effects.

o Potential Liabilities: The primary liability is the potential for poor membrane permeability due
to its high polarity and charge. If high systemic exposure is required, medicinal chemistry
efforts might focus on strategies to mask the polarity or introduce features that facilitate
transport, while carefully balancing the impact on solubility and target affinity.
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Conclusion

3-Methyl-1-(piperidin-3-yl)urea presents a physicochemical profile characterized by high
polarity, good predicted aqueous solubility, and a basic center that ensures it is predominantly
charged at physiological pH. While these properties are favorable from a solubility standpoint,
they pose a potential challenge for membrane permeability, a critical factor for oral drug
absorption and distribution. The in silico data presented here serves as a valuable starting
point, but it is the empirical data generated from robust experimental protocols—such as those
detailed in this guide—that must form the basis for informed decision-making in any drug
discovery and development program.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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